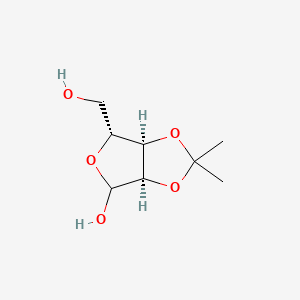

2,3-O-Isopropylidene-D-ribofuranose

描述

Significance as a Protected Sugar Moiety in Carbohydrate Chemistry

The primary significance of 2,3-O-Isopropylidene-D-ribofuranose lies in its function as a selectively protected derivative of D-ribose. The isopropylidene group, forming a cyclic ketal (or acetonide) with the cis-vicinal hydroxyl groups at the C2 and C3 positions of the ribofuranose ring, effectively masks their reactivity. This protection is crucial because it leaves the primary hydroxyl group at the C5 position and the anomeric hydroxyl at C1 available for regioselective chemical transformations. nih.gov This strategic differentiation of the hydroxyl groups' reactivity is a fundamental tactic in carbohydrate chemistry, enabling chemists to build complex oligosaccharides and other glycoconjugates with precision.

The introduction of the nonpolar isopropylidene group also imparts a greater degree of lipophilicity to the otherwise highly polar sugar molecule. This change in physical properties often simplifies the purification process, as the protected sugar becomes more soluble in common organic solvents, facilitating extraction and chromatographic separation from polar reagents and byproducts. rsc.org

Historical Context of its Discovery and Initial Synthetic Utility

The concept of protecting hydroxyl groups in sugars with acetone (B3395972) dates back to the pioneering work of Emil Fischer in 1895, who demonstrated the formation of "diacetone-glucose". google.com This laid the groundwork for the development of a wide range of acetal-based protecting groups. While the precise first synthesis of this compound is not easily pinpointed to a single publication, the work of prominent biochemists like Phoebus Levene in the early 20th century on the structure of nucleic acids and their components, including ribose, spurred intense interest in the chemical manipulation of these sugars. wikipedia.org For instance, a 1934 paper by Levene and Stiller on the synthesis of ribose-5-phosphoric acid highlights the importance of selectively modifying the ribose scaffold. wikipedia.org

Early synthetic methods for preparing this compound often involved the direct reaction of D-ribose with acetone in the presence of an acid catalyst. prepchem.com However, these initial procedures were often plagued by low yields and the formation of mixtures of furanose and pyranose isomers, as well as di-protected byproducts. Over the years, significant efforts have been devoted to optimizing the synthesis, leading to the development of more efficient and high-yielding protocols that are now commonplace in synthetic laboratories. rsc.org

Overview of its Strategic Importance in Stereocontrolled Synthesis

The strategic importance of this compound extends far beyond simple protection. The formation of the five-membered dioxolane ring fused to the furanose ring introduces significant conformational rigidity to the sugar moiety. This bicyclic system locks the ribofuranose ring into a specific envelope conformation (often described as E0-like), which has profound implications for the stereochemical course of subsequent reactions. nih.gov

By restricting the conformational flexibility of the sugar, the isopropylidene group dictates the spatial orientation of the remaining substituents. This conformational control is a powerful tool for directing the approach of reagents to specific faces of the molecule, thereby enabling highly stereoselective transformations. This principle is of paramount importance in the synthesis of nucleoside analogues, where the stereochemistry at the anomeric center (C1) and other positions on the sugar ring is critical for biological activity. For example, the stereoselective synthesis of C-nucleoside antibiotics such as pyrazofurin (B1679906) and formycin has been successfully achieved using this compound as a key starting material. rsc.org Its utility is further demonstrated in the synthesis of a vast array of antiviral and anticancer nucleoside drugs, where precise control over the three-dimensional structure is a prerequisite for therapeutic efficacy. acs.orgnih.gov

Compound Information

| Compound Name |

| This compound |

| D-Ribose |

| Ribose-5-phosphoric acid |

| Diacetone-glucose |

| Pyrazofurin |

| Formycin |

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₄O₅ |

| Molar Mass | 190.19 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| CAS Number | 4099-88-1 |

Structure

3D Structure

属性

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYTWUSIDMJZCP-RKEPMNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451682 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-88-1 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2,3 O Isopropylidene D Ribofuranose

Acetals Formation via Acid-Catalyzed Condensation of D-Ribofuranose with Acetone (B3395972)

The most common and direct method for synthesizing 2,3-O-Isopropylidene-D-ribofuranose is the acid-catalyzed condensation of D-ribose with an acetalating agent, typically acetone or an acetone equivalent like 2,2-dimethoxypropane. wikipedia.org This reaction involves the formation of a cyclic ketal, known as an acetonide, which protects the 2- and 3-hydroxyl groups. The reaction is an equilibrium process, and its success hinges on carefully controlled conditions to favor the formation of the desired furanose derivative over other possible isomers. wikipedia.orglscollege.ac.in

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity of the target compound requires meticulous optimization of several reaction parameters, including the choice of catalyst, solvent, and temperature, as well as strategies to suppress the formation of unwanted by-products.

A variety of acid catalysts, both protic and Lewis acids, have been employed to facilitate the acetalization of D-ribose. The choice of catalyst can significantly impact reaction time, yield, and selectivity.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a strong, effective protic acid catalyst for this transformation. In one procedure, L-ribose (the enantiomer of D-ribose) is slurried in acetone, and a catalytic amount of concentrated H₂SO₄ is added, leading to the formation of the desired product after neutralization and purification. nih.gov

Hydriodic Acid (HI): This strong acid has also been used effectively. A synthesis involving the reflux of D-ribose in acetone with a catalytic amount of hydriodic acid (57%) at 60°C for 6 hours has been reported to yield 30% of this compound after purification by distillation. prepchem.com

Ferric Chloride (FeCl₃): Lewis acids like ferric chloride, often adsorbed on a solid support like silica (B1680970) gel, serve as effective catalysts for isopropylidenation reactions. mdpi.com

Other Catalysts: Other catalytic systems have been explored to improve efficiency and mildness. These include p-toluenesulfonic acid (TsOH·H₂O) used with 2-methoxypropene, and heterogeneous catalysts like montmorillonite K 10 clay, which can promote the reaction under mild conditions. mdpi.comresearchgate.netnih.gov

| Catalyst System | Typical Reagents | Reported Yield | Key Features |

| Sulfuric Acid | D-Ribose, Acetone | Moderate | Strong, common protic acid catalyst. nih.gov |

| Hydriodic Acid | D-Ribose, Acetone | 30% | Effective but requires careful handling. prepchem.com |

| Ferric Chloride | D-Ribose, Acetone | Good | Lewis acid catalyst, can be supported on silica. mdpi.com |

| p-Toluenesulfonic Acid | D-Ribose, 2-Methoxypropene | 80-90% | Highly efficient, used with an acetone equivalent. nih.gov |

| Montmorillonite K 10 Clay | D-Ribose, Acetone | Good | Heterogeneous catalyst allowing for mild reaction conditions. researchgate.net |

The reaction is typically performed using acetone as both the solvent and the acetalating reagent. prepchem.com The large excess of acetone helps to shift the reaction equilibrium towards product formation. To further drive the reaction, it is crucial to remove the water formed during the condensation. This is often accomplished by using a drying agent, such as Molecular Sieves 3A, in the reaction setup. prepchem.com

Reaction temperature is a critical parameter. Temperatures can range from ambient up to 100°C. google.com One specific method involves refluxing the acetone-ribose mixture at 60°C. prepchem.com Controlling the temperature is essential as it influences the reaction rate and the position of the equilibrium between the different ribose isomers, which in turn affects the product distribution. The reaction time can vary widely, from approximately 30 minutes to 24 hours, depending on the catalyst, temperature, and other conditions. google.com

A significant challenge in the synthesis of this compound is the inherent equilibrium of D-ribose in solution. In aqueous solution, D-ribose exists as a mixture of isomers, with the pyranose form being predominant (about 75-80%) over the furanose form (about 20-25%). wikipedia.orglscollege.ac.inresearchgate.net This equilibrium leads to the formation of undesired by-products, most notably the fully protected pyranose derivative, 1,2:3,4-di-O-isopropylidene-α-D-ribopyranose.

The control of product formation is often a matter of thermodynamic versus kinetic control.

Thermodynamic Control: When using acetone or 2,2-dimethoxypropane, the reaction is typically under thermodynamic control, favoring the formation of the most stable acetal product. wikipedia.orglscollege.ac.in

Kinetic Control: The use of reagents like 2-methoxypropene can lead to kinetic reaction control, potentially favoring the formation of the furanose product from the less abundant but more reactive furanose isomer of ribose. wikipedia.orglscollege.ac.in

Strategies to mitigate by-product formation include the careful selection of catalysts and reagents that regioselectively favor the 2,3-diol of the furanose form. For instance, highly efficient and regioselective methods have been developed for related sugars, such as the direct 2,3-O-isopropylidenation of α-D-mannopyranosides using TsOH·H₂O and 2-methoxypropene, which can achieve yields of 80-90%. mdpi.comnih.gov

Alternative Energy Sources and Green Chemistry Approaches (e.g., Ultrasound-Assisted Synthesis)

In line with the principles of green chemistry, alternative energy sources have been investigated to improve the synthesis. Ultrasonic irradiation has emerged as an excellent alternative to conventional heating. researchgate.nettandfonline.com Ultrasound-assisted synthesis promotes the conversion of D-ribose into its 2,3-O-isopropylidene derivative efficiently. This method offers significant advantages, including shorter reaction times and high yields, often without the need for extensive chromatographic purification of the resulting acetonide. researchgate.nettandfonline.com The use of ultrasound can enhance reaction rates and yields by providing mechanical energy through acoustic cavitation. nih.gov

Large-Scale Synthesis Considerations for Industrial and Academic Applications

The utility of this compound as a synthetic intermediate necessitates methods that are amenable to scale-up for both industrial and academic purposes. Practical routes that are simple, inexpensive, and high-yielding are crucial for multi-gram preparations. nih.gov Key considerations for large-scale synthesis include:

Cost and Availability of Reagents: Using inexpensive and readily available materials like D-ribose, acetone, and common acid catalysts is paramount.

Process Efficiency: Optimizing reaction times and temperatures to maximize throughput while minimizing energy consumption.

Purification: Developing purification protocols that are efficient on a large scale. While laboratory-scale purifications might rely on column chromatography, industrial-scale processes often favor distillation or crystallization. A reported procedure, for instance, uses distillation under reduced pressure to purify the final product. prepchem.com

Waste Reduction: Employing catalytic processes and minimizing solvent usage aligns with green chemistry principles and reduces waste streams. Heterogeneous catalysts, such as clays, are advantageous as they can be more easily separated from the reaction mixture. researchgate.net

2,3 O Isopropylidene D Ribofuranose As a Chiral Synthon and Key Intermediate

Role in the Synthesis of Nucleosides and Nucleotide Analogues

The structural framework of 2,3-O-Isopropylidene-D-ribofuranose is fundamental to the construction of various nucleosides and nucleotide analogues. The isopropylidene protecting group selectively blocks the 2'- and 3'-hydroxyl groups of the D-ribose moiety, allowing for specific modifications at other positions, particularly the 1' and 5' carbons. This targeted reactivity is essential for building the core structures of numerous therapeutic agents. α-D-ribofuranose, a derivative of D-ribose, is particularly recognized for its utility as a sugar moiety in the synthesis of nucleoside analogues that exhibit a broad spectrum of biological activities.

Precursor for C-Nucleosides

C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a carbon-nitrogen bond, represent an important class of nucleoside analogues. This compound is a key starting material for these syntheses, providing the necessary chiral backbone for the construction of the carbon-carbon glycosidic bond.

This protected ribofuranose has been effectively used in the stereoselective synthesis of pyrazole C-nucleosides. A notable application is its conversion into 3(5)-(β-D-ribofuranosyl)pyrazole, which serves as a crucial precursor for the C-nucleoside antibiotics pyrazofurin (B1679906) and formycin. This synthesis underscores the utility of the isopropylidene-protected intermediate in constructing complex heterocyclic systems attached to a sugar moiety.

Homonucleosides are a specific type of C-nucleoside analogue where a methylene or alkylidene group is inserted between the C-1 position of the furanose ring and the heterocyclic base. The synthesis of these compounds often begins with this compound. The process involves converting the starting material into an allyl C-glycosyl compound. This intermediate, which features a carbon-carbon bond at the anomeric center, is a convenient precursor for the subsequent elaboration into the final homonucleoside structure taylorfrancis.com.

To achieve this, D-ribose is first condensed with acetone (B3395972) to yield this compound taylorfrancis.com. This product is then transformed into a diacetyl derivative. The resulting diacetate is treated with allyltrimethylsilane and a Lewis acid, such as zinc bromide, to form the desired protected β-C-furanosyl compound, which is the key building block for homonucleosides taylorfrancis.com.

Table 1: Key Intermediates in Homonucleoside Synthesis

| Starting Material | Key Intermediate | Application |

|---|---|---|

| D-Ribose | This compound | Protection of 2',3'-hydroxyls |

| This compound | 1,5-Di-O-acetyl-2,3-O-isopropylidene-D-ribofuranose | Activation for C-glycosylation |

Intermediate for the Synthesis of Riboside-Containing Compounds (e.g., Arsenic Compounds)

The versatility of isopropylidene-protected ribofuranose extends to the synthesis of organometallic nucleoside analogues. Specifically, methyl 2,3-O-isopropylidene-β-D-ribofuranoside is an important intermediate for synthesizing arsenic-containing ribosides rsc.org. Research has detailed the synthesis of compounds like methyl-2,3-O-isopropylidene-5-dimethyl-arsinoyl-β-d-ribofuranoside and methyl-2,3-O-isopropylidene-5-deoxy-5-dimethyl-thioarsinoyl-β-d-ribofuranoside from this starting material tandfonline.comprepchem.com. These synthetic routes enable the introduction of arsenic-containing functional groups at the 5'-position of the ribose ring, leading to novel compounds for further study tandfonline.commadridge.org.

Applications in RNA Synthesis

In the realm of nucleic acid chemistry, the synthesis of RNA oligonucleotides requires careful protection of the 2'-hydroxyl group of the ribose sugar to prevent side reactions during phosphoramidite coupling. While other protecting groups are more common in solid-phase synthesis, recent research has explored the use of 2',3'-O-isopropylidene-protected nucleotides for enzymatic RNA synthesis. Studies have shown that pyrimidine nucleotides protected with a 2',3'-O-isopropylidene group are well-tolerated by the template-independent RNA polymerase PUP (polyU polymerase). This allows for highly efficient enzymatic coupling reactions, presenting a step towards the controlled, stepwise enzymatic construction of RNA oligonucleotides taylorfrancis.com.

Table 2: Tolerance of RNA Polymerase for Protected Ribonucleotides

| Protected Nucleotide | Polymerase Tolerance | Synthesis Application |

|---|---|---|

| 2',3'-O-Isopropylidene Pyrimidines | Well-tolerated by polyU polymerase (PUP) | Enzymatic de novo RNA synthesis |

Use in Oligosaccharide Formation

The isopropylidene moiety is a frequently utilized protecting group in carbohydrate chemistry for the temporary protection of hydroxyl groups, which is a critical strategy in the complex synthesis of oligosaccharides. By selectively blocking certain hydroxyl groups, intermediates like this compound can be used as building blocks. This protection scheme directs glycosylation reactions to occur at specific, unprotected positions, allowing for the controlled, stepwise assembly of complex carbohydrate chains. The stability of the isopropylidene group under various reaction conditions, coupled with its straightforward removal, makes it an effective tool for chemists constructing mannose-containing oligosaccharides and other complex glycoconjugates.

Facilitating Selective Chemical Reactions due to Acetals Protection

The isopropylidene group in this compound serves as a crucial protecting group for the cis-diol at the C2 and C3 positions of the D-ribofuranose ring. This protection is fundamental to its utility as a chiral synthon, as it masks the reactivity of these two secondary hydroxyl groups, thereby enabling selective chemical transformations at other positions, primarily the C1 (anomeric) and C5 (primary) hydroxyl groups. google.comresearchgate.net Acetal protecting groups, like the isopropylidene group, are valued in carbohydrate chemistry because they are stable under a variety of reaction conditions but can be removed by acid-catalyzed hydrolysis when desired. researchgate.net

The presence of the bulky isopropylidene group directs incoming reagents to the more accessible and reactive primary hydroxyl group at the C5 position. This regioselectivity is a cornerstone of its application in the synthesis of complex molecules, including a wide array of nucleoside analogues. nih.gov By controlling which hydroxyl groups can react, chemists can execute multi-step syntheses with high precision, avoiding the formation of unwanted isomers and byproducts.

Several types of selective reactions are made possible by this acetal protection:

Reactions at the C5-Hydroxyl Group: The primary hydroxyl group at the C5 position is the most common site for modification. It can be selectively targeted for:

Sulfonylation: Reactions with sulfonyl chlorides, such as p-toluenesulfonyl chloride, selectively form a sulfonate ester at the C5 position. nih.gov This derivative is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions.

Deoxygenation: The C5-hydroxyl can be removed through a process of sulfonylation followed by reductive displacement using hydride reagents. nih.gov This sequence is a key step in the synthesis of 5-deoxy-D-ribofuranose derivatives. nih.gov

Oxidation: The primary alcohol at C5 can be oxidized to an aldehyde or a carboxylic acid. For instance, oxidation of 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of sodium hypochlorite selectively yields the corresponding uronic acid derivative. google.com

Benzylation and Acetylation: Other protecting groups or functional groups can be introduced at the C5 position, such as through benzylation with benzyl bromide or acetylation. nih.gov

Glycosylation at the C1-Anomeric Position: With the C2 and C3 hydroxyls protected, the anomeric hydroxyl group at C1 is free to participate in glycosylation reactions. This is fundamental for the synthesis of nucleosides, where a nucleobase is coupled to the ribose sugar at this position.

The strategic protection afforded by the isopropylidene group allows for a modular approach to synthesizing complex carbohydrate-based molecules. Researchers can selectively modify the C5 and C1 positions and then, if needed, remove the isopropylidene group to reveal the C2 and C3 hydroxyls for further functionalization. This control is exemplified in the synthesis of various biologically active compounds where precise stereochemistry and regiochemistry are paramount. nih.gov

Table 1: Examples of Selective Reactions on this compound Derivatives

| Starting Material | Reagents | Reaction Type | Product | Overall Yield | Reference |

| D-Ribose | Acetone, Hydriodic Acid | Isopropylidenation | This compound | 30% | prepchem.com |

| Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside | Hydride Reagents | Deoxygenation | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (after hydrolysis and acetylation) | 56% from D-Ribose | nih.gov |

| 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Benzyl Bromide, Sodium Hydride | Benzylation | 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Not specified | nih.gov |

| 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | p-toluenesulfonyl chloride, triethylamine, 4-dimethylaminopyridine | Tosylation | 3,5-di-O-benzyl-4-C-(p-toluenesulphonyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Not specified | nih.gov |

| 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose | TEMPO, Sodium Hypochlorite | Oxidation | 1-O-benzyl-2,3-O-isopropylidene-β-D-ribofuranuronic acid | Not specified | google.com |

Derivatization and Advanced Chemical Transformations of 2,3 O Isopropylidene D Ribofuranose

Functionalization at the C-5 Position

The primary hydroxyl group at the C-5 position of 2,3-O-isopropylidene-D-ribofuranose is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives.

The primary alcohol at the C-5 position can be selectively oxidized to the corresponding aldehyde, yielding 2,3-O-isopropylidene-D-ribo-pentodialdo-1,4-furanose. This transformation is a critical step in chain-extension reactions and the synthesis of modified nucleosides. Several reagents are effective for this purpose, with pyridinium dichromate (PDC) and TEMPO-based systems being prominent examples.

PDC is a milder oxidizing agent compared to other chromium-based reagents, and in an anhydrous solvent like dichloromethane (CH₂Cl₂), it selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. researchgate.netnih.govsigmaaldrich.com The reaction is typically carried out at room temperature. researchgate.net An improved procedure involves the addition of a small amount of acetic acid and molecular sieves to a suspension of PDC in CH₂Cl₂, leading to a rapid and efficient oxidation. mdpi.com

Another effective method is the TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed oxidation. This system uses a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl). google.comnih.gov This method is known for its high selectivity for primary alcohols and can be performed under mild conditions. For instance, 1-O-benzyl-2,3-O-isopropylidene-β-D-ribofuranose can be oxidized at the C-5 position at a high yield using TEMPO in the presence of sodium hypochlorite and potassium bromide. orgsyn.org

The "Pfitzner-Moffatt" reagent, which consists of dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC), also provides an efficient route to the 5-aldehydo derivative. prepchem.com This method has been shown to produce the crude aldehyde in a 76% yield. prepchem.com

Table 1: Oxidation Reactions at the C-5 Position

| Oxidizing Agent/System | Co-reagents/Solvent | Product | Yield |

|---|---|---|---|

| Pyridinium Dichromate (PDC) | CH₂Cl₂, molecular sieves, acetic acid | 2,3-O-Isopropylidene-D-ribo-pentodialdo-1,4-furanose | High |

| TEMPO/NaOCl | KBr, NaHCO₃, Ethyl acetate/Water | 1-O-Benzyl-2,3-O-isopropylidene-D-ribo-pentodialdo-1,4-furanose | High |

| DMSO/DCC (Pfitzner-Moffatt) | - | Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside | 76% (crude) |

Reduction at the C-5 position typically involves the deoxygenation of a C-5 sulfonyloxy derivative. This two-step process begins with the activation of the primary hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a hydride reagent leads to the reductive displacement of the sulfonyloxy group, affording the 5-deoxy derivative.

A common strategy involves the tosylation of the C-5 hydroxyl group with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting 5-O-tosyl derivative can then be reduced using hydride reagents like sodium borohydride (NaBH₄) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. Alternatively, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) can be employed for this reduction. These reactions are fundamental in the synthesis of 5-deoxy sugars, which are components of various biologically active compounds.

Table 2: Reduction of C-5 Sulfonyloxy Derivatives

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | NaBH₄, DMSO | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | High |

| 5-O-tosyl-1,2-O-isopropylidene-α-D-xylofuranose | LiAlH₄, THF | 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | 95% |

The C-5 hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including amines, thiols, and halogens.

Reactions with amines are well-documented. For instance, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside reacts with various tertiary amines to form quaternary ammonium salts. The reaction with a 33% ethanolic solution of trimethylamine at 70°C for 48 hours yields the corresponding N,N,N-trimethylammonium tosylate in 67% yield. Similarly, reactions with pyridine and 2-methylpyridine have been reported, although they may require longer reaction times and yield slightly lower amounts of the product. The reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene leads to the formation of N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine derivatives.

Substitution with halide ions is also a common transformation. The 5-O-tosyl derivative can be converted to the 5-bromo derivative by treatment with sodium bromide in N,N-dimethylformamide (DMF).

The synthesis of 5-halo derivatives is a key step for introducing other functionalities at this position. A straightforward method to prepare methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside involves the reaction of the corresponding 5-O-p-toluenesulfonyl derivative with sodium bromide in refluxing N,N-dimethylformamide. This reaction proceeds in good yield (85%). The resulting 5-bromo compound is a versatile intermediate for further synthetic manipulations.

As mentioned in the reduction section, a primary strategy for deoxygenation at the C-5 position is through the reduction of sulfonyloxy intermediates. The conversion of the C-5 hydroxyl to a tosylate or mesylate, followed by treatment with a strong hydride donor like LiAlH₄ or NaBH₄, effectively removes the hydroxyl group and replaces it with a hydrogen atom.

Another powerful method for deoxygenation is the Barton-McCombie reaction. This radical-based deoxygenation involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate or a thionoformate. This derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (n-Bu₃SnH). The reaction proceeds via a radical chain mechanism, resulting in the reductive cleavage of the C-O bond. While highly effective, the toxicity and difficulty in removing tin byproducts have led to the development of alternative hydrogen sources.

Table 3: Deoxygenation Strategies at the C-5 Position

| Strategy | Intermediate | Reagents | Product |

|---|---|---|---|

| Reduction of Sulfonate | 5-O-Tosyl | LiAlH₄ or NaBH₄ | 5-Deoxy derivative |

| Barton-McCombie Deoxygenation | 5-O-Thiocarbonyl (e.g., xanthate) | n-Bu₃SnH, AIBN | 5-Deoxy derivative |

The formation of organotin (stannylated) derivatives at the C-5 position introduces a versatile functional group for further carbon-carbon bond-forming reactions, such as Stille coupling. These derivatives can be synthesized from the corresponding 5-halo or 5-O-tosyl precursors. A common method involves the reaction of a 5-iodo or 5-bromo derivative with a tributyltin radical source, such as tributyltin hydride in the presence of a radical initiator, or with hexa-n-butylditin under photochemical or thermal conditions. The resulting 5-tributylstannyl-2,3-O-isopropylidene-D-ribofuranose can then be used in subsequent cross-coupling reactions.

Substitution Reactions (e.g., with Amines, Thiols, Halogens)

Reactions at the Anomeric Center (C-1)

The anomeric carbon of this compound is a focal point for a variety of chemical transformations, enabling the synthesis of diverse and biologically significant molecules.

Glycosylation Reactions for Nucleoside Analogue Synthesis

Glycosylation at the anomeric center is a cornerstone for the synthesis of nucleoside analogues, which are crucial in antiviral and anticancer therapies. This process involves the coupling of the ribofuranose derivative with a nucleobase. While traditional methods often require multi-step procedures with protected sugars, newer strategies aim for more direct approaches. For instance, modified Mitsunobu conditions have been utilized for the direct glycosylation of purine (B94841) and pyrimidine nucleobases with unprotected or 5-O-monoprotected D-ribose to form β-ribofuranosides in a one-pot method. acs.org

The synthesis of 2'-O-β-D-ribofuranosyl nucleosides has been achieved through the condensation of N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of tin tetrachloride. researchgate.net This method is stereospecific and yields the target products in high percentages (74-82%). researchgate.net Additionally, enzymatic methods using nucleoside 2'-deoxyribosyltransferases (NDTs) offer a sustainable alternative for preparing ribonucleoside analogues through transglycosylation. nih.gov

| Donor Substrate | Nucleobase | Product | Catalyst/Enzyme | Yield |

| 5-O-monoprotected D-ribose | Purines/Pyrimidines | β-ribofuranosides | Mitsunobu conditions | Moderate to good |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N-protected ribonucleosides | 2'-O-β-D-ribofuranosyl nucleosides | Tin tetrachloride | 74-82% |

| Uridine/Cytidine | Various nucleobases | Ribonucleoside analogues | LlNDT-2 | Variable |

Stereoselective Cyclizations to Produce 1-β-Substituted 1-Deoxyribose Derivatives

Stereoselective cyclization reactions starting from derivatives of this compound provide access to 1-β-substituted 1-deoxyribose derivatives. These structures are key components of various biologically active compounds. One notable application involves the cyclization of α,β-unsaturated esters, which can be prepared from the parent ribose derivative. These cyclization methods can lead to the formation of compounds like a protected form of dihydroshowdomycin. rsc.org

Formation of α,β-Unsaturated Esters via Wittig Reactions

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. wikipedia.orgnih.gov In the context of this compound, the aldehyde functionality, often after modification at the C-5 position, can undergo a Wittig reaction to form α,β-unsaturated esters. rsc.org This reaction typically involves reacting the aldehyde with a phosphorus ylide. Stabilized ylides tend to produce (E)-alkenes with high selectivity, while non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org These unsaturated esters are valuable intermediates, for example, in the stereoselective synthesis of 1-β-substituted 1-deoxyribose derivatives. rsc.org

| Reactant 1 (Aldehyde) | Reactant 2 (Ylide) | Product | Stereoselectivity |

| 5-O-dimethyl-t-butylsiloxy-2,3-O-isopropylidene-D-ribose | Stabilized Phosphorus Ylide | α,β-unsaturated ester | (E)-alkene favored |

| Aldehyde derived from D-ribose | Non-stabilized Phosphorus Ylide | α,β-unsaturated ester | (Z)-alkene favored |

Preparation of C-Furanosyl Compounds

C-furanosyl compounds, where the anomeric carbon is part of a carbon-carbon bond instead of a carbon-heteroatom bond, are important synthetic targets. 2,3-O-Isopropylidene-D-ribose is a key starting material for the stereoselective synthesis of such compounds. For example, it has been converted into 3(5)-(β-D-ribofuranosyl)pyrazole, which serves as a precursor for C-nucleoside antibiotics like pyrazofurin (B1679906) and formycin. hw.ac.uk

Conversion to Other Carbohydrate Derivatives and Carbocycles

Beyond modifications at the anomeric center, this compound is a precursor for the synthesis of other complex carbohydrate structures and carbocyclic molecules.

Synthesis of Cyclopentenones from D-Ribose Derivatives

Chiral cyclopentenones are valuable building blocks in the asymmetric synthesis of many natural products, including prostaglandins. acs.org Derivatives of D-ribose, such as 2,3-O-isopropylidene-D-ribose, can be utilized as starting materials for the synthesis of these important carbocycles. acs.org The synthetic pathways often involve a series of transformations that convert the furanose ring into a five-membered carbocyclic ring with an enone functionality. These routes leverage the defined stereochemistry of the starting sugar to produce enantiomerically pure cyclopentenones. acs.org

Transformation to Functionalized Cyclohexane and Cyclopentane Derivatives

The transformation of D-ribose and its derivatives, such as this compound, into carbocyclic rings like functionalized cyclohexanes and cyclopentanes represents a significant synthetic challenge and an area of active research. These carbocyclic analogs of sugars, often referred to as carbasugars or pseudosugars, are of considerable interest due to their potential as therapeutic agents, including antiviral and anticancer drugs. The general strategy involves extensive modification of the sugar backbone to form an acyclic precursor, which is then cyclized to the desired carbocycle.

While direct, high-yield conversions of this compound to cyclohexane and cyclopentane derivatives are not abundantly reported, established methodologies in carbohydrate chemistry can be applied. Key strategies include intramolecular aldol condensations, ring-closing metathesis (RCM), and radical cyclizations.

Ring-Closing Metathesis (RCM): This powerful reaction has been utilized for the synthesis of carbocyclic nucleosides from various carbohydrate templates nih.gov. The general approach involves the derivatization of the sugar to introduce two terminal alkene functionalities. For instance, the anomeric position and the C-5 position of a ribose derivative can be elongated with carbon chains bearing terminal double bonds. Subsequent treatment with a Grubbs or Schrock catalyst facilitates the intramolecular metathesis to form a cyclopentene or cyclohexene ring wikipedia.org. The stereocenters of the original sugar are preserved in the final carbocyclic product. A similar strategy has been successfully employed in the synthesis of polyhydroxylated cyclopentane β-amino acids from D-mannose, highlighting the versatility of RCM in converting sugars to carbocycles nih.gov.

Radical Cyclization: Another effective method for the formation of carbocyclic rings from carbohydrates is radical cyclization. This typically involves the generation of a radical at a specific position in a modified sugar precursor, which then attacks an unsaturated bond elsewhere in the molecule to form the ring. For example, a derivative of this compound could be modified to contain a radical precursor (e.g., a halide or a xanthate) and a radical acceptor (e.g., an alkene or alkyne). Treatment with a radical initiator, such as AIBN and a tin hydride, would then trigger the cyclization to a cyclopentane or cyclohexane derivative. This approach has been applied to the synthesis of complex benzofuran derivatives through a cascade radical cyclization mechanism nih.gov.

Intramolecular Aldol Condensation: This classic carbon-carbon bond-forming reaction can also be envisioned for the synthesis of carbocycles from ribose derivatives. The strategy would require the conversion of the ribofuranose ring into an open-chain dicarbonyl compound. For example, selective oxidation of the primary and secondary hydroxyl groups of a suitably protected ribose derivative could yield a dialdehyde or a keto-aldehyde. Base-catalyzed intramolecular aldol condensation would then lead to the formation of a five- or six-membered ring, which could be further functionalized.

While specific examples detailing these transformations starting directly from this compound are not extensively documented in readily available literature, the principles of these synthetic strategies are well-established in carbohydrate chemistry. The choice of method would depend on the desired substitution pattern and stereochemistry of the final cyclohexane or cyclopentane derivative.

Reactions Involving Isopropylidene Group Removal and Subsequent Modifications

The 2,3-O-isopropylidene group in D-ribofuranose is a versatile protecting group that can be selectively removed under acidic conditions to liberate the cis-diol for further chemical transformations. The deprotection is typically achieved by treatment with aqueous acid, such as acetic acid or trifluoroacetic acid, or by using acid-impregnated silica (B1680970) gel nih.gov. Once the isopropylidene group is removed, the resulting D-ribofuranose derivative can undergo a variety of modifications at the newly exposed hydroxyl groups, as well as at the anomeric and primary hydroxyl positions.

Hydrolysis and Acetylation: A straightforward modification following the removal of the isopropylidene group is acetylation. For instance, after the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside to the corresponding 5-deoxy derivative, subsequent total hydrolysis of the methyl glycoside and the isopropylidene acetal followed by acetylation yields 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose nih.gov. This sequence demonstrates the utility of the isopropylidene group as a temporary protecting group to allow for selective modification at other positions before its removal and subsequent functionalization of the liberated hydroxyls.

Synthesis of Nucleoside Analogs: The deprotection of this compound derivatives is a crucial step in the synthesis of a wide array of nucleoside analogs with potential therapeutic applications. For example, after modifications at the C-5 position, the isopropylidene group can be removed to allow for the introduction of a nucleobase at the anomeric center. This strategy is central to the synthesis of novel carbocyclic nucleosides and other modified nucleosides nih.govnih.gov. In some synthetic routes, the nucleobase is introduced first, and the deprotection of the isopropylidene group is one of the final steps to yield the target nucleoside analog nih.govresearchgate.net. The development of one-pot synthesis methods from unprotected or 5-O-monoprotected D-ribose highlights the ongoing efforts to streamline the synthesis of nucleosides, often bypassing the need for extensive protection-deprotection steps acs.org.

Oxidation Reactions: The hydroxyl groups of this compound and its derivatives are amenable to oxidation. For example, the primary hydroxyl group at the C-5 position of 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose can be selectively oxidized to a carboxylic acid using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst google.com. This transformation is a key step in the synthesis of various biologically active compounds.

Deoxygenation and Further Derivatization: The hydroxyl groups can also be removed through deoxygenation reactions. A common strategy involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by reductive cleavage. This approach has been used to synthesize 3-deoxy-D-ribofuranose derivatives rsc.org.

The following table summarizes some of the key subsequent modifications after the removal of the isopropylidene group:

| Starting Material (after deprotection) | Reagents | Product | Reference |

| 5-deoxy-D-ribofuranose | Acetic anhydride, pyridine | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | nih.gov |

| D-Ribofuranose derivative | Nucleobase, coupling agents | Nucleoside analog | nih.govresearchgate.netacs.org |

| 1-O-benzyl-D-ribofuranose | TEMPO, NaOCl | 1-O-benzyl-D-riburonic acid | google.com |

| D-Ribofuranose derivative | TsCl, pyridine; then LiAlH4 | 3-deoxy-D-ribofuranose derivative | rsc.org |

Applications in Complex Molecule Synthesis

Synthesis of Nucleoside Analogues with Potential Biological Activities

2,3-O-Isopropylidene-D-ribofuranose serves as a key starting material for the synthesis of various nucleoside analogues, which are structurally similar to naturally occurring nucleosides and often exhibit potent biological activities. These synthetic analogues can act as therapeutic agents or as molecular probes to study biological processes.

Antiviral and Anticancer Agents

The quest for novel antiviral and anticancer drugs has led to the extensive use of this compound in the synthesis of modified nucleosides. These analogues can interfere with the replication of viruses or the proliferation of cancer cells by inhibiting key enzymes or by being incorporated into DNA or RNA, leading to chain termination.

A common strategy involves the transformation of this compound into a suitable glycosyl donor, which is then coupled with a heterocyclic base. For instance, it can be converted into 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a versatile precursor for the synthesis of various nucleoside analogues. The synthesis of C-nucleosides, where the base is attached to the ribose moiety via a C-C bond, also utilizes this protected ribose derivative. Homonucleosides, a variation of C-nucleosides, have been prepared using this compound as the starting material to generate allyl C-glycosyl compounds, which are precursors to these modified nucleosides with potential as antiviral and antitumor agents. mdpi.com

| Starting Material | Target Compound Class | Therapeutic Area |

| This compound | Nucleoside Analogues | Antiviral, Anticancer |

| This compound | C-Nucleosides / Homonucleosides | Antiviral, Antitumor |

Probes for Transient Receptor Potential Cation Channels

While direct synthesis of probes for Transient Receptor Potential (TRP) cation channels from this compound is not extensively documented in readily available literature, the broader family of ribose-derived compounds plays a role in the study of these important ion channels. TRP channels are involved in a variety of sensory functions, including pain, temperature, and taste. The development of specific modulators for these channels is a significant area of research. Given that nucleosides and their analogues can modulate various cellular signaling pathways, it is plausible that ribose-containing structures could be adapted to create specific probes for TRP channels.

Preparation of Neoglycoconjugates and Neoglycopolymers

Neoglycoconjugates and neoglycopolymers are synthetic molecules in which carbohydrates are attached to other chemical entities like proteins, lipids, or synthetic polymers. These constructs are valuable tools for studying carbohydrate-protein interactions and other biological recognition events. This compound, by allowing for selective modifications of the ribose unit, can be incorporated into these complex structures. The isopropylidene group can be removed under acidic conditions to reveal the cis-diol, which can then be further functionalized or linked to other molecules.

Exploration in Biocatalytic Processes (e.g., Ribosylation)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. In the context of ribosylation, enzymes such as nucleoside phosphorylases can be used to synthesize nucleosides from a ribose donor and a nucleobase. While direct enzymatic ribosylation using this compound as the donor is not a common approach due to the protecting group, this compound is a precursor to substrates that are used in biocatalytic reactions. For example, it can be converted to ribose-1-phosphate, a key substrate for nucleoside phosphorylases.

Synthesis of Polyhydroxyquinolizidines and Iminosugars

The synthesis of complex nitrogen-containing heterocyclic compounds such as polyhydroxyquinolizidines and iminosugars often starts from chiral precursors derived from carbohydrates. While specific examples detailing the synthesis of polyhydroxyquinolizidines directly from this compound are not prominent, the synthesis of iminosugars from D-ribose derivatives is well-established.

A notable example is the environmentally friendly synthesis of 1,5-dideoxy-1,5-imino-ribitol. This process begins with the oxidation of D-ribose to D-ribonolactone, which is then protected as 2,3-O-isopropylidene-D-ribonolactone. This key intermediate undergoes further transformations to yield the target iminosugar. rsc.org Iminosugars are of significant interest due to their potential as glycosidase inhibitors, with applications in the treatment of viral infections and metabolic diseases.

| Precursor from D-Ribose | Intermediate | Final Product Class |

| D-Ribonolactone | 2,3-O-Isopropylidene-D-ribonolactone | Iminosugars |

Advanced Synthetic Pathways to Chemotherapeutic Agents (e.g., Capecitabine Intermediates)

One of the most significant applications of this compound is in the synthesis of key intermediates for the production of the chemotherapeutic agent Capecitabine. Capecitabine is an orally administered prodrug of 5-fluorouracil (B62378) (5-FU), a widely used anticancer drug.

The synthesis of Capecitabine involves the preparation of a 5-deoxyribose derivative. A common synthetic route starts with D-ribose, which is converted to methyl 2,3-O-isopropylidene-β-D-ribofuranoside. This intermediate is then tosylated at the 5-position, and the tosyloxy group is subsequently removed by reduction to afford methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside. wikipedia.orguh.edu This 5-deoxyribose derivative is a crucial building block that is further elaborated and coupled with a modified 5-fluorocytosine (B48100) base to ultimately yield Capecitabine. uh.educhemrxiv.org The use of 2,3-O-isopropylidene protection is critical in this pathway to ensure the selective modification at the C5 position of the ribose ring. mdpi.com

| Starting Material | Key Intermediate | Final Product |

| D-Ribose | Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside | Capecitabine |

Mechanistic and Stereochemical Investigations

Stereochemical Control in Derivatization Reactions

The derivatization of 2,3-O-isopropylidene-D-ribofuranose is a critical step in the synthesis of a multitude of complex molecules. The stereochemical outcome of these reactions is profoundly influenced by the inherent structural constraints of the starting material.

Influence of the Rigid Bicyclic Structure on Reaction Stereoselectivity

The fusion of the furanose ring with the 1,3-dioxolane (B20135) ring (formed by the isopropylidene group) creates a rigid bicyclic system. This rigidity significantly restricts the conformational freedom of the furanose ring, which in turn dictates the facial selectivity of incoming reagents. For instance, in the synthesis of polyoxin (B77205) C and its uracil (B121893) analogue, the condensation of (phenylthio)nitromethane (B1625305) with methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside proceeds with high diastereoselectivity. documentsdelivered.com The bicyclic structure shields one face of the molecule, directing the attack of the nucleophile to the more accessible face, thus ensuring a high degree of stereocontrol. This steric hindrance is a key factor in achieving the desired stereochemistry in the final product.

Anomeric Ratio Control in Glycosylation

In the synthesis of nucleosides and other glycosides from this compound, controlling the stereochemistry at the anomeric center (C1) is of paramount importance. The ratio of α to β anomers formed during glycosylation is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter or catalyst used, and the solvent.

Generally, glycosylation reactions can proceed through mechanisms on the SN1/SN2 spectrum. chemrxiv.org The choice of reaction conditions can favor one pathway over the other, thereby influencing the anomeric ratio. For example, methods have been developed that allow for the stereoselective synthesis of β-glycosyl esters through dynamic kinetic esterification, where the more reactive β-anomer is preferentially formed. nih.gov In some cases, the anomeric effect can render the β-oxide ion a more potent nucleophile, even though the α-oxide may be the predominant species at equilibrium. nih.gov

The use of specific protecting groups and promoters can also direct the stereochemical outcome. For instance, in certain glycosylation reactions, the use of a C-2 azido (B1232118) group on the glycosyl donor is known to be particularly α-directing. chemrxiv.org Machine learning models are now being developed to predict the anomeric selectivity of glycosylations by analyzing vast datasets of reaction parameters, offering a powerful tool for rational reaction design. chemrxiv.org

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of this compound and its derivatives in solution. The rigid isopropylidene group significantly influences the conformation of the furanose ring.

Analysis of the 1H and 13C NMR spectra of various 2,3-O-isopropylidene-β-D-ribofuranosides has shown that the furanose ring adopts specific conformations. nih.gov The conformational landscape of the furanose ring is often described by the concept of pseudorotation, characterized by a phase angle (P) and an amplitude of pucker (τm). For 2',3'-O-isopropylidene ribonucleosides, the N-type conformations (C2'-endo/C3'-exo) and S-type conformations (C2'-exo/C3'-endo) are shifted towards C(2')-exo and C(3')-exo, respectively, when compared to their non-isopropylidenated counterparts. nih.gov

Detailed 1H NMR data, including chemical shifts and coupling constants, provide valuable insights into the preferred conformations.

| Compound | H1 (ppm) | H2 (ppm) | H3 (ppm) | H4 (ppm) | J2,3 (Hz) | Solvent |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 4.97 (s) | 4.58 (d) | 4.83 (d) | 4.42 (t) | 5.86 | CDCl3 |

| Isopropyl 2,3-O-isopropylidene-β-D-ribofuranoside | 5.17 (s) | 4.56 (d) | 4.85 (d) | 4.39 (t) | 5.86 | CDCl3 |

The corresponding 13C NMR data further corroborates the structural assignments.

| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C(CH3)2 (ppm) | Solvent |

| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 110.22 | 86.04 | 81.70 | 88.59 | 64.22 | 112.33 | CDCl3 |

| Isopropyl 2,3-O-isopropylidene-β-D-ribofuranoside | 107.24 | 86.66 | 81.87 | 88.47 | 64.19 | 112.18 | CDCl3 |

Studies on Intramolecular Hydrogen Bonding in Derivatives

The presence of hydroxyl groups in derivatives of this compound allows for the formation of intramolecular hydrogen bonds, which can significantly influence the conformation and reactivity of the molecule. 1H NMR and infrared (IR) spectroscopy are key techniques used to study these interactions.

In 5(4)-hydroxy derivatives of 2,3-O-isopropylidene-β-D-ribofuranose, the possibility of intramolecular hydrogen bonding has been demonstrated using 1H NMR in CDCl3. researchgate.net Similarly, in N(6)-dimethyl-2',3'-O-isopropylidene adenosine, a strong intramolecular hydrogen bond between the N(3) of the purine (B94841) base and the 5'-hydroxyl group of the sugar moiety has been observed. nih.gov This hydrogen bond locks the molecule in a predominant syn conformation about the glycosidic bond and promotes an S-type conformation of the sugar ring. nih.gov

IR spectroscopy provides direct evidence for hydrogen bonding through the observation of shifts in the stretching frequencies of the involved functional groups. The strength of the hydrogen bond can be inferred from the magnitude of this shift. For instance, strong intramolecular hydrogen bonds in other systems have been characterized by OH stretching wavenumbers in the range of 1800-2800 cm-1. mdpi.com

Epimerization Studies of D-Ribose-Derived Intermediates

Epimerization, the change in configuration at a single stereocenter, is a crucial consideration in carbohydrate chemistry. The epimerization of D-ribose to D-arabinose, and vice versa, is a well-studied process, often catalyzed by molybdate (B1676688) ions in an aqueous solution. This equilibrium is of industrial importance, for instance, in the production of L-ribose from the more readily available L-arabinose. nih.gov

The epimerization proceeds through a series of complex intermediates involving the catalyst. The position of the equilibrium is dependent on factors such as temperature, solvent, and the concentration of the catalyst. For the epimerization of L-arabinose to L-ribose using molybdenum oxide as a catalyst, a yield of 22% L-ribose can be achieved under optimized conditions. nih.gov This indicates an equilibrium that favors the arabinose isomer.

| Starting Material | Product | Catalyst | Yield of Ribose | Conditions |

| L-Arabinose | L-Ribose | MoO3 | 22% | 100 kg/m 3 L-arabinose, 20% methanol, 5 kg/m 3 MoO3, 90°C |

This reversible epimerization highlights the need for careful control of reaction conditions when using D-ribose or its derivatives in multi-step syntheses to avoid the formation of unwanted epimers.

Analytical Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts, coupling constants (J-values), and signal multiplicities are used to assign each proton and to deduce the relative stereochemistry and conformation of the furanose ring. For instance, the anomeric proton (H-1) typically appears as a distinct signal, and its coupling constant with H-2 can help determine the anomeric configuration (α or β). The protons of the isopropylidene group give rise to characteristic signals for the two methyl groups, which can sometimes be non-equivalent depending on the molecular environment. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in 2,3-O-Isopropylidene-D-ribofuranose produces a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., attachment to oxygen, part of the isopropylidene group). The chemical shift of the anomeric carbon (C-1) is particularly diagnostic.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These advanced techniques are invaluable for confirming the structural integrity of the molecule. documentsdelivered.com

A study on a series of β-d-ribofuranosides and ribonucleosides fused with a 2,3-O-isopropylidene ring utilized ¹H NMR spectra, alongside DFT calculations and X-ray analysis, to identify the conformational preferences of the furanose ring. rsc.org The 2,3-O-isopropylidene group was found to lock β-d-ribofuranosides into an E0-like conformation. rsc.org

Below are interactive tables summarizing typical ¹H and ¹³C NMR data for derivatives of this compound.

Interactive ¹H NMR Data Table for Isopropyl 2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃ nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.17 | s | |

| H-2 | 4.56 | d | J₂,₃ = 5.86 |

| H-3 | 4.85 | d | J₂,₃ = 5.86 |

| H-4 | 4.39 | t | J₄,₅ = 2.20, J₄,₅' = 2.57 |

| H-5 | 3.70 | dd | J₄,₅ = 2.20, J₅,₅' = 12.08 |

| H-5' | 3.61 | b | |

| 5-OH | 3.51 | b | |

| (CH₃)₂C | 1.48, 1.31 | 2s | |

| CH(CH₃)₂ | 3.98 | q | Jw = 6.22 |

| CH(CH₃)₂ | 1.23, 1.19 | 2d | Jw = 6.22, Jw = 5.86 |

Interactive ¹³C NMR Data Table for Isopropyl 2,3-O-isopropylidene-β-d-ribofuranoside in CDCl₃ nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 107.24 |

| C-2 | 86.66 |

| C-3 | 81.87 |

| C-4 | 88.47 |

| C-5 | 64.19 |

| C (CH₃)₂ | 112.18 |

| C H(CH₃)₂ | 71.22 |

| C(C H₃)₂ | 26.56, 24.87 |

| CH(C H₃)₂ | 23.34, 21.86 |

Mass Spectrometry (HRMS, FAB)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to generate the molecular ions with minimal fragmentation. nih.gov

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique that has been historically used for the analysis of non-volatile and thermally labile compounds like carbohydrates. wikipedia.orgnih.gov In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules, typically as protonated molecules [M+H]⁺. wikipedia.orgnih.gov This method provides molecular weight information and can also induce some fragmentation, offering structural clues. For instance, MALDI-TOF-MS, a related technique, has been used to identify sodium and potassium adducts of derivatives of 2,3-O-isopropylidene-β-D-ribofuranoside. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz For this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, the C-O bonds of the ether and alcohol functionalities, and the C-H bonds of the alkyl groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol at C-5. The C-H stretching vibrations of the methyl and methine groups of the isopropylidene moiety and the ribofuranose ring appear in the 2850-3000 cm⁻¹ region. vscht.cz The region between 1000 and 1300 cm⁻¹ will contain complex C-O stretching vibrations. For derivatives where the hydroxyl group is modified, for example, by acetylation, a strong carbonyl (C=O) stretching band would appear around 1740 cm⁻¹. rsc.orgnist.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule. Although this compound itself is often a liquid or low-melting solid, crystalline derivatives can be prepared for X-ray analysis. tcichemicals.com The resulting three-dimensional structure provides unequivocal proof of the molecular connectivity and stereochemistry, which is crucial for understanding its reactivity and biological function in more complex systems. Studies have utilized X-ray analysis to determine the conformation of ribofuranosides containing the 2,3-O-isopropylidene group. rsc.org

Chromatographic Methods for Purification and Analysis (e.g., Flash Chromatography, TLC)

Chromatographic techniques are indispensable for the purification and analysis of this compound and its reaction products.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions, to identify compounds in a mixture, and to determine the appropriate solvent system for column chromatography. rsc.org The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value is a characteristic property of the compound under specific conditions.

Flash Chromatography is a preparative column chromatography technique used for the rapid purification of compounds. orgsyn.org A crude reaction mixture is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent or a solvent gradient is passed through the column under pressure to separate the components. orgsyn.org This method is widely used to isolate pure this compound from starting materials and byproducts after its synthesis. rsc.org For example, after the reaction of D-ribose with acetone (B3395972), the product can be purified by column chromatography using a suitable eluent system. rsc.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of 2,3-O-Isopropylidene-D-ribofuranose from D-ribose often involves multiple steps and the use of harsh reagents. prepchem.comorgsyn.org Consequently, a significant area of research is dedicated to developing more efficient and environmentally friendly synthetic methods.

One promising approach involves the use of ultrasound irradiation as an energy source for the conversion of D-ribose into its 2,3-O-isopropylidene derivative. tandfonline.com This method has been shown to achieve high yields in shorter reaction times without the need for extensive purification of the resulting acetonide. tandfonline.com Another strategy focuses on the direct glycosylation of nucleobases with unprotected or 5-O-monoprotected D-ribose using modified Mitsunobu conditions, offering a more direct route to nucleoside synthesis. acs.org

Researchers are also exploring alternative starting materials and reaction pathways. For instance, a stereoselective synthesis of 2,3-O-Isopropylidene-DL-ribofuranose from furfuryl alcohol has been reported. researcher.life Additionally, methods for the regioselective synthesis of related isopropylidene-protected sugars, such as α-D-mannopyranosides, are being developed, which could have implications for the synthesis of this compound and its derivatives. mdpi.com

The table below summarizes some of the novel synthetic approaches being investigated:

| Starting Material | Key Reagents/Conditions | Product | Key Advantages |

| D-Ribose | Ultrasound irradiation | This compound | Shorter reaction times, high yield, no purification needed tandfonline.com |

| D-Ribose | Methanol, Acetone (B3395972), Acid catalyst, Tosyl chloride, Hexamethylphosphoric triamide/N,N-dimethyl-2-imidazolidinone, Hydroboron | Methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside | High yield, suitable for multi-gram preparations google.comnih.gov |

| Furfuryl alcohol | Not specified | 2,3-O-Isopropylidene-DL-ribofuranose | Stereoselective synthesis researcher.life |

| D-Ribopyranosylamine | Acetone, 2,2-dimethoxypropane, Toluene-p-sulphonic acid | 2,3-O-Isopropylidene-β-D-ribofuranosylamine | High yield rsc.org |

| D-Ribose | Acetone, Hydriodic acid | This compound | One-step synthesis prepchem.com |

Exploration of New Derivative Classes for Enhanced Bioactivity

This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. A significant focus of current research is the creation of new classes of these derivatives to enhance their biological activity.

One area of active investigation is the synthesis of nucleoside analogues. nih.gov For example, 1,2,3-triazole glycoconjugates have been synthesized from a 2,3-O-isopropylidene derivative of D-ribose and have shown potential as antimicrobial and anti-HIV agents. tandfonline.comnih.gov The modification of the ribofuranose sugar moiety has been shown to increase nuclease resistance and knockdown effects in small interfering RNAs (siRNAs), highlighting the potential of these derivatives in RNA interference-based therapies. researchgate.net

Furthermore, derivatives of this compound are being explored for their anti-inflammatory and analgesic properties. nih.govresearchgate.net Studies have shown that certain α-D-ribofuranose analogues exhibit significant analgesic and anti-inflammatory effects, suggesting their potential as lead compounds for the development of new pain and inflammation therapies. nih.govresearchgate.net

The following table highlights some of the derivative classes being explored and their potential bioactivities:

| Derivative Class | Starting Material | Potential Bioactivity |

| 1,2,3-Triazole glycoconjugates | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Antimicrobial, Anti-HIV tandfonline.comnih.gov |

| α-D-Ribofuranose analogues | 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Analgesic, Anti-inflammatory nih.govresearchgate.net |

| Pyrazole C-nucleosides | 2,3-O-Isopropylidene-D-ribose | Precursors to C-nucleoside antibiotics rsc.org |

| 3-Deoxy-D-ribofuranose derivatives | 3-deoxy-1,2-O-isopropylidene-D-glycero-pentodialdo-1,4-furanos-3-ene | Not specified capes.gov.br |

Computational Studies and Molecular Modeling in Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) is crucial for the rational design of more potent and selective drugs. drugdesign.orgwikipedia.org Computational studies and molecular modeling are increasingly being employed to elucidate the SAR of this compound derivatives.

These computational approaches allow researchers to predict how modifications to the chemical structure will affect the compound's interaction with its biological target. drugdesign.org For example, by analyzing the SAR of a series of derivatives, chemists can identify the key chemical groups responsible for a particular biological effect. wikipedia.org This information can then be used to guide the synthesis of new analogues with improved activity.

In the context of this compound, computational studies can help in understanding the structural requirements for antiviral, anti-inflammatory, or anticancer activity. While specific computational studies on this compound are not extensively detailed in the provided results, the general principles of SAR and QSAR (Quantitative Structure-Activity Relationship) are highly relevant to the ongoing research in this area. drugdesign.orgwikipedia.org

Integration with Modern Synthetic Methodologies (e.g., Click Chemistry, Biocatalysis)

The integration of this compound with modern synthetic methodologies like click chemistry and biocatalysis is opening up new avenues for the efficient and selective synthesis of complex molecules.

Click Chemistry: This powerful and versatile set of reactions allows for the rapid and reliable construction of complex molecules from smaller, modular units. nih.govnih.govyoutube.comatdbio.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has been successfully employed in the synthesis of 1,2,3-triazole derivatives of carbohydrates, including those derived from this compound. tandfonline.comnih.gov This approach offers a straightforward way to link the ribofuranose scaffold to other molecules, creating novel glycoconjugates with diverse biological activities. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental friendliness. nih.gov While specific examples of biocatalysis in the synthesis of this compound itself are not prominent in the search results, the broader field of biocatalysis in carbohydrate chemistry is well-established. nih.gov For instance, lipases have been used for the regioselective acylation and deacylation of sugar derivatives. researchgate.net The application of biocatalytic methods to the synthesis and modification of this compound and its derivatives holds significant promise for developing more sustainable and efficient synthetic routes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-O-Isopropylidene-D-ribofuranose, and how do reaction conditions influence yield?

- The compound is typically synthesized via acid-catalyzed protection of D-ribose with acetone, forming the 2,3-O-isopropylidene acetal. Key variables include temperature (room temperature to reflux), acid catalyst (e.g., H₂SO₄ or TsOH), and solvent (anhydrous acetone or DMF). Overprotection can occur if excess acetone or prolonged reaction times are used, leading to undesired di-O-isopropylidene byproducts . Purification often involves column chromatography to separate the mono-protected product from di-protected derivatives.

Q. How is this compound characterized structurally, and what spectral markers are critical for verification?

- 13C-NMR (DMSO-d₆): Peaks at δ 106.8 (C1), 87.2 (C2), and 81.8 (C3) confirm the isopropylidene group and furanose ring conformation. The isopropylidene CH₃ groups appear at δ 26.6 and 24.9 .

- FTIR : Absorptions at 2980 cm⁻¹ (C-H stretch of CH₃), 1370 cm⁻¹ (gem-dimethyl bending), and 930 cm⁻¹ (C-O-C stretch of the acetal) are diagnostic .

- ESI-MS : A sodium adduct at m/z 253.1 ([M+Na]⁺) confirms the molecular formula .

Q. What role does this compound serve as a protecting group in carbohydrate chemistry?

- The isopropylidene group selectively blocks the 2,3-hydroxyls of D-ribofuranose, enabling regioselective functionalization at C5 (e.g., tosylation, benzylation, or phosphorylation). This is critical in nucleoside and oligonucleotide synthesis to prevent undesired side reactions .

Advanced Research Questions

Q. How can stereochemical challenges during C5 functionalization of this compound be addressed?

- The rigidity of the isopropylidene ring limits conformational flexibility, leading to stereoselective outcomes. For example, tosylation at C5 proceeds with retention of configuration due to steric hindrance from the acetal. Computational modeling (DFT) can predict transition states to optimize conditions for desired stereochemistry .

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

- Discrepancies in C4/C5 chemical shifts (e.g., δ 85.0 vs. 87.2 in different solvents) arise from solvent polarity effects on ring puckering. Deuterated DMSO stabilizes the C2'-endo conformation, while CDCl₃ favors C3'-endo. Cross-referencing solvent-specific data and using 2D-NMR (HSQC, COSY) clarifies assignments .

Q. How does the choice of benzylation conditions impact regioselectivity in this compound derivatives?

- Benzylation at C5 requires activation via a leaving group (e.g., tosylate or triflate). Using NaH as a base in DMF promotes SN2 displacement, yielding the β-anomer. In contrast, phase-transfer catalysis (e.g., Bu₄N⁺Br⁻) favors α-anomer formation due to altered transition-state solvation .

Q. What are the limitations of using this compound in synthesizing C-glycosyl pyrazoles?

- Despite its utility, competing side reactions (e.g., acetal hydrolysis under acidic conditions or ring-opening during metal-catalyzed couplings) can reduce yields. Pre-activation of the C1 position with a triflate group improves compatibility with palladium-catalyzed cross-couplings .

Methodological Considerations

- Data Contradiction Analysis : Compare spectral data across solvents and reaction scales. For example, minor impurities (e.g., residual acetone) may skew FTIR peaks; repurification via recrystallization (hexane/EtOAc) resolves this .

- Experimental Design : Use kinetic studies (e.g., monitoring by TLC or in-situ IR) to optimize reaction times and minimize di-O-isopropylidene formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。